molecular formula C10H8F4O2 B13063060 Methyl 3-fluoro-5-trifluoromethyl-phenylacetate

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate

Cat. No.: B13063060
M. Wt: 236.16 g/mol
InChI Key: HNRXDFYESBNTET-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate is an organic compound with the molecular formula C10H8F4O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with both a fluoro and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for the synthesis of various substituted aromatic compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Heck and Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetates, while oxidation and reduction reactions can produce alcohols or carboxylic acids.

Scientific Research Applications

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-trifluoromethyl-phenylacetate involves its interaction with various molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-trifluoromethyl-phenylacetate
  • Methyl 3-fluoro-phenylacetate
  • Methyl 5-trifluoromethyl-phenylacetate

Uniqueness

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate is unique due to the presence of both fluoro and trifluoromethyl groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications. The dual substitution can enhance its reactivity and binding affinity, distinguishing it from other similar compounds.

Biological Activity

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Structural Characteristics

This compound is characterized by the following structural features:

  • Fluorinated Groups : The presence of a fluoro group and a trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.
  • Methyl Ester Functional Group : This functional group is crucial for its reactivity and interaction with biological targets.

These characteristics contribute to the compound's unique properties, making it an interesting subject for further research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : Compounds with trifluoromethyl groups often exhibit enhanced potency due to their electron-withdrawing nature, influencing enzyme activities and receptor interactions.
  • Modulation of Cellular Functions : The trifluoromethyl group may enhance membrane permeability, thereby improving bioavailability and facilitating interactions with cellular components.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds suggest promising potential for treating bacterial infections.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Certain derivatives have been shown to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Variations in substituents on the phenyl ring can significantly affect their pro-/anti-inflammatory potential .

Case Studies and Research Findings

A review of several studies highlights the biological significance of this compound:

  • In Vitro Antimicrobial Evaluation : In vitro studies demonstrated that related compounds significantly inhibited the growth of MRSA, indicating a potential therapeutic application in combating resistant bacterial strains .
  • Cell Viability and Toxicity Assessments : Compounds with similar structures were tested for cytotoxicity against various cell lines, revealing that certain derivatives exhibited selective toxicity, which could be beneficial in cancer therapy .
  • Structure-Activity Relationship (SAR) Analysis : SAR studies have elucidated how modifications to the compound's structure influence its biological activity. For example, the introduction of different substituents on the phenyl ring has been shown to enhance or diminish enzyme inhibition .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and potential biological activities of related compounds:

Compound NameStructural FeaturesUnique Characteristics
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acidContains chloro substituentPotentially different biological activity due to chlorine presence
3-Fluoro-5-(trifluoromethyl)phenylacetic acidLacks methyl esterUseful for direct amide formation reactions
2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acidMethyl group instead of esterVariations in lipophilicity and reactivity

This comparative analysis illustrates how variations in substituents can lead to significant differences in chemical behavior and biological activity.

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

methyl 2-[3-fluoro-5-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8F4O2/c1-16-9(15)4-6-2-7(10(12,13)14)5-8(11)3-6/h2-3,5H,4H2,1H3

InChI Key

HNRXDFYESBNTET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)F)C(F)(F)F

Origin of Product

United States

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